

Texas Red: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B7765191*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **Texas Red**, a widely used red fluorescent dye. It covers its core spectral and chemical properties, common applications, and detailed experimental protocols, offering a valuable resource for researchers in various fields, including cell biology, neuroscience, and drug development.

Core Properties of Texas Red

Texas Red, chemically known as sulforhodamine 101 acid chloride, is a bright and photostable fluorophore belonging to the rhodamine family of dyes.^[1] Its robust performance has made it a staple in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.^{[2][3]}

Spectral Properties

Texas Red exhibits strong fluorescence in the red region of the visible spectrum.^[2] Its excitation and emission maxima are well-separated from commonly used green and blue fluorophores like FITC and DAPI, making it an excellent choice for multicolor imaging experiments.^[4]

Property	Value	References
Excitation Maximum	~586 - 596 nm	
Emission Maximum	~603 - 615 nm	
Molar Extinction Coefficient	~85,000 cm ⁻¹ M ⁻¹ at 596 nm	
Quantum Yield (Φ)	~0.605 - 0.93 in PBS	

Chemical and Physical Characteristics

The chemical structure of **Texas Red** features a sulfonyl chloride group, which allows for its covalent conjugation to primary amines on proteins and other biomolecules. An alternative, **Texas Red-X**, incorporates a seven-atom spacer to improve solubility and reduce potential steric hindrance upon conjugation.

Property	Description	References
Chemical Formula	C ₃₁ H ₂₉ ClN ₂ O ₆ S ₂	
Molar Mass	625.15 g/mol	
Appearance	Dark purple powder	
Solubility	Soluble in polar solvents such as water, DMF, and acetonitrile.	
Stability	Known for its good photostability, making it suitable for long-term imaging experiments. The sulfonyl chloride form is susceptible to hydrolysis in aqueous solutions.	

Applications in Research and Drug Development

Texas Red's favorable spectral properties and versatility in conjugation have led to its widespread use in a variety of biological applications.

- Immunofluorescence (IF): **Texas Red**-conjugated secondary antibodies are routinely used to detect and localize specific proteins within fixed cells and tissues. Its bright signal allows for the visualization of even low-abundance targets.
- Fluorescence Microscopy: It is a common fluorophore for visualizing cellular structures. For instance, **Texas Red**-conjugated phalloidin is widely used to stain filamentous actin (F-actin), enabling the study of the cytoskeleton.
- Flow Cytometry: Labeled antibodies with **Texas Red** can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.
- Signaling Pathway Analysis: By labeling key proteins in a signaling cascade, such as receptors or downstream effectors, researchers can visualize their localization and track their movement in response to stimuli, providing insights into cellular communication.

Experimental Protocols

Antibody Conjugation with Texas Red

This protocol outlines the general steps for conjugating **Texas Red** sulfonyl chloride to an antibody. Commercial kits are also available and often provide optimized reagents and protocols.

Materials:

- Purified antibody (0.5-5 mg/mL in an amine-free buffer, pH 8.5-9.5)
- **Texas Red** sulfonyl chloride
- Anhydrous dimethylformamide (DMF)
- Dialysis tubing or spin desalting column
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare Antibody: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and at an appropriate concentration.
- Prepare **Texas Red** Solution: Immediately before use, dissolve **Texas Red** sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.
- Conjugation Reaction: While gently stirring, slowly add the **Texas Red** solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is common.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Remove unconjugated dye by dialysis against PBS or by using a spin desalting column.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of **Texas Red**.
- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes a general workflow for staining fixed and permeabilized cultured cells with a **Texas Red**-conjugated antibody.

Materials:

- Cultured cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

- Blocking buffer (e.g., 1% BSA in PBS)
- **Texas Red**-conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

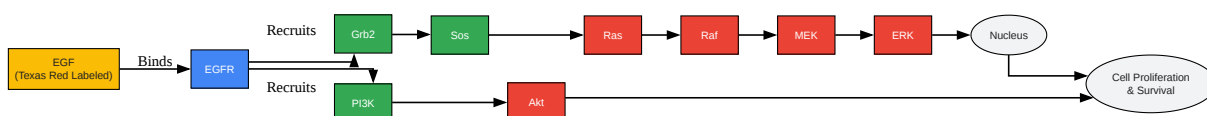
- Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash briefly with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Washing: Repeat the washing step.
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
- Primary/Secondary Antibody Incubation:
 - Direct Staining: Incubate with a **Texas Red**-conjugated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Indirect Staining: Incubate with an unconjugated primary antibody, followed by washing and then incubation with a **Texas Red**-conjugated secondary antibody.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
- Washing: Perform a final wash with PBS.

- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for **Texas Red** and the counterstain.

Visualizations

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The following diagram illustrates a simplified EGFR signaling cascade. **Texas Red** can be conjugated to EGF to visualize the receptor's internalization and trafficking upon ligand binding, a key step in signal transduction.

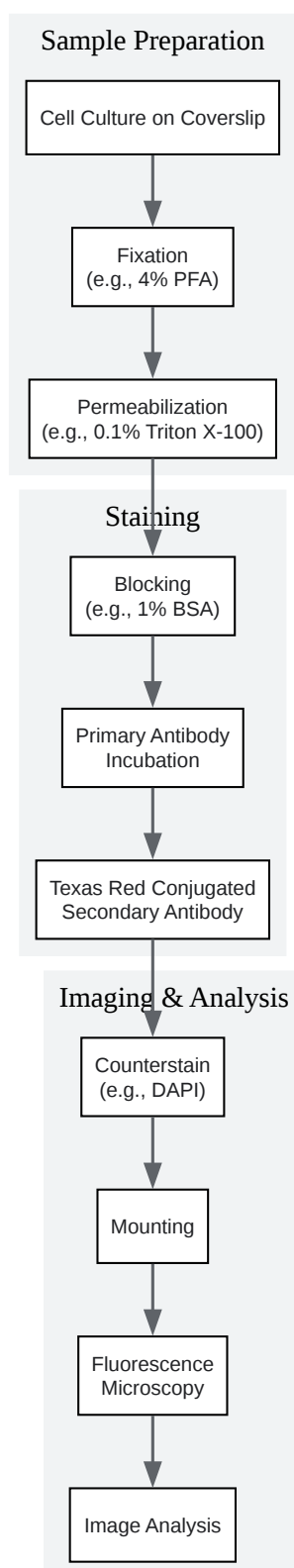


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Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Immunofluorescence

The diagram below outlines the key steps in a typical indirect immunofluorescence experiment, from sample preparation to data analysis.



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Caption: Indirect immunofluorescence workflow.

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